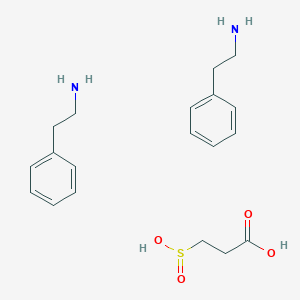
2-phenylethanamine;3-sulfinopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-sulfino-, compd with benzeneethanamine (1:2) is a chemical compound that combines propanoic acid with a sulfino group and benzeneethanamine in a 1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) typically involves the reaction of propanoic acid with a sulfino group and benzeneethanamine. The reaction conditions may vary depending on the desired yield and purity of the compound. Commonly, the reaction is carried out in a controlled environment with specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in its pure form. The use of automated systems and quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different amine derivatives. Substitution reactions can lead to the formation of various substituted benzeneethanamine compounds.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (2:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:3)
Uniqueness
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) is unique due to its specific ratio of propanoic acid to benzeneethanamine, which imparts distinct chemical properties and potential applications. The presence of the sulfino group also contributes to its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
171359-17-4 |
|---|---|
Fórmula molecular |
C19H28N2O4S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-phenylethanamine;3-sulfinopropanoic acid |
InChI |
InChI=1S/2C8H11N.C3H6O4S/c2*9-7-6-8-4-2-1-3-5-8;4-3(5)1-2-8(6)7/h2*1-5H,6-7,9H2;1-2H2,(H,4,5)(H,6,7) |
Clave InChI |
YRIRIOIZMRCSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
Key on ui other cas no. |
171359-17-4 |
Sinónimos |
3-Sulfinopropanoic acid compd. with benzeneethanamine (1:2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















